Product packaging for H-DL-Abu-OH(Cat. No.:CAS No. 80-60-4)

H-DL-Abu-OH

Cat. No.: B3430085
CAS No.: 80-60-4
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Description

Significance as a Non-Proteinogenic Amino Acid in Biochemical Systems

DL-2-Aminobutyric acid and its enantiomers are found in various biological systems and play several important roles. In humans, L-alpha-aminobutyric acid is found in tissues such as the kidney and liver and is present in most biofluids. hmdb.ca It is primarily derived from the catabolism of amino acids like methionine, threonine, and serine. ontosight.aihmdb.ca

One of the key aspects of its biochemical significance is its role as a metabolic intermediate. ontosight.aiwikipedia.org For instance, α-aminobutyric acid is synthesized through the transamination of oxobutyrate, an intermediate in the biosynthesis of isoleucine. wikipedia.orghmdb.ca It is also utilized in the biosynthesis of nonribosomal peptides, such as ophthalmic acid, which was first isolated from calf lenses. wikipedia.org

Furthermore, research has highlighted the potential of α-aminobutyric acid as a biomarker for various health conditions. athenslab.gr Elevated levels have been observed in the plasma of patients with pancreatic cancer and in the urine of those with liver cirrhosis. athenslab.gr It has also been proposed as a potential biomarker for monitoring kidney function. athenslab.gr In the context of neurological research, α-aminobutyric acid is present in the brain and cerebrospinal fluid and is thought to have a role in neurotransmission. athenslab.grsmolecule.com

In the plant kingdom, α-aminobutyric acid is produced in response to environmental stressors like drought and high salinity, where it may act as an osmoprotectant. athenslab.gr

Overview of Research Trajectories and Multidisciplinary Relevance

The unique properties of DL-2-aminobutyric acid have led to its application across a wide range of scientific disciplines.

Biochemical and Clinical Research: A significant area of research focuses on its utility as a biomarker. Studies have investigated its correlation with various diseases, including sepsis, where abnormally increased levels may indicate a severe derangement of metabolic patterns. nih.gov It has also been studied in the context of myasthenia gravis and as a potential indicator of physical performance and aging. termedia.plnih.gov

Peptide and Pharmaceutical Chemistry: DL-2-aminobutyric acid is a valuable building block in synthetic chemistry, particularly in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The incorporation of non-proteinogenic amino acids like AABA into peptides can enhance their stability and potency, which is a crucial aspect of developing peptide-based therapeutics. nih.gov

Geochemistry and Astrobiology: Non-proteinogenic amino acids, including α-aminobutyric acid, have been detected in meteorites. wikipedia.orgmdpi.com This has significant implications for the study of the origins of life, suggesting that the chemical building blocks for life may have been delivered to early Earth from extraterrestrial sources. mdpi.comresearchgate.net

Plant Science: In agricultural science, there is growing interest in the role of non-proteinogenic amino acids in plant defense and stress response. mdpi.comnih.gov Research has explored how external application of compounds like α-aminobutyric acid can prime plants' defense mechanisms against biotic and abiotic stresses. mdpi.comnih.gov

Physicochemical Research: The fundamental properties of DL-2-aminobutyric acid, such as its diffusion behavior in aqueous solutions, are also a subject of study to understand its interactions and structural characteristics at a molecular level. researchgate.net

Table 1: Physicochemical Properties of DL-2-Aminobutyric Acid

Property Value Source
Chemical Formula C₄H₉NO₂ wikipedia.orgathenslab.gr
Molecular Weight 103.12 g/mol nih.govsigmaaldrich.com
Melting Point 291 °C (decomposes) sigmaaldrich.comsigmaaldrich.com
Appearance White solid nih.gov
Synonyms α-Aminobutyric acid, AABA, Homoalanine nih.govsigmaaldrich.com
CAS Number 2835-81-6 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B3430085 H-DL-Abu-OH CAS No. 80-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
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InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90862679
Record name Butanoic acid, 2-amino-
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Molecular Weight

103.12 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name DL-alpha-Amino-n-butyric acid
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CAS No.

2835-81-6, 1492-24-6, 80-60-4
Record name α-Aminobutyric acid
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Record name (±)-2-aminobutyric acid
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Record name .ALPHA.-AMINOBUTYRIC ACID
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Theoretical and Computational Investigations of Dl 2 Aminobutyric Acid

Density Functional Theory (DFT) Analyses of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of DL-2-Aminobutyric acid. researchgate.nettandfonline.com Theoretical analyses are frequently carried out using DFT, with calculations often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. researchgate.nettandfonline.comresearcher.life This level of theory has proven effective for optimizing molecular structures, predicting vibrational frequencies, and analyzing electronic characteristics. tandfonline.com

Optimization of Molecular Structure

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule, corresponding to the lowest point on the potential energy surface. researchgate.nettandfonline.com For DL-2-Aminobutyric acid, DFT calculations, specifically with the B3LYP/6-311++G(d,p) method, have been used to determine its optimized structure. tandfonline.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. tandfonline.com

The calculated geometric parameters, such as bond lengths and angles, show a high degree of correlation with experimental data obtained from techniques like X-ray crystallography, though minor deviations are observed. tandfonline.com These differences are often attributed to the fact that theoretical calculations are typically performed for a molecule in the gas phase, while experimental data is often from the solid phase. tandfonline.com For instance, the calculated C–N bond length for C6–N14 was found to be 1.49 Å, slightly longer than the experimental value of 1.47 Å. tandfonline.com

Table 1: Selected Calculated vs. Experimental Bond Lengths for 2-Aminobutyric Acid Derivatives

Bond Calculated Bond Length (Å) Experimental Bond Length (Å)
C6–N14 1.49 1.47
N14–H16 1.01 0.90
N14–H15 1.01 0.90

Data derived from studies using the B3LYP/6-311++G(d,p) basis set. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity Index

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.com

For DL-2-Aminobutyric acid, the HOMO-LUMO energy gap has been calculated to be 6.2994 eV. tandfonline.com A large energy gap suggests high stability and low chemical reactivity. tandfonline.com The energies of these frontier orbitals also allow for the calculation of various global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index. tandfonline.comd-nb.info The electrophilicity index is particularly useful as it can provide a theoretical measure of the molecule's potential bioactivity. researchgate.nettandfonline.comfigshare.com

Table 2: Calculated FMO Properties and Global Reactivity Descriptors for DL-2-Aminobutyric Acid

Parameter Value (eV)
HOMO Energy -6.9823
LUMO Energy -0.6829
HOMO-LUMO Energy Gap 6.2994

Calculations based on the B3LYP/6-311++G(d,p) method. tandfonline.com

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netresearchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals, revealing information about charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. researcher.lifeuba.ar

In the context of DL-2-Aminobutyric acid, NBO analysis has been conducted to investigate interference energy, bond hybridization, and the interactions between donor and acceptor sites. tandfonline.comresearcher.life This method helps to elucidate the hybrid structure of the molecule and understand the delocalization of electron density, which is crucial for interpreting intermolecular forces like hydrogen bonding. researchgate.netresearchgate.net The analysis can quantify the stabilization energy associated with these donor-acceptor interactions, offering a deeper understanding of the forces that govern molecular conformation and crystal packing. uba.ar

Molecular Electrostatic Potential (MEP) Analysis and Reactive Site Identification

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule and predicting its chemical reactivity. researchgate.net The MEP map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). tandfonline.comresearcher.life

For DL-2-Aminobutyric acid, MEP analysis helps to define the chemically active sites. researchgate.nettandfonline.com The potential is typically color-coded, with red indicating electron-rich regions (negative potential), often associated with electronegative atoms like oxygen and nitrogen, and blue indicating electron-poor regions (positive potential), usually around hydrogen atoms. nih.gov This visual representation of charge distribution is essential for understanding where the molecule is most likely to interact with other chemical species, including substrates, receptors, or solvents. researchgate.netfigshare.com

Atom in Molecule (AIM) Theory and Electron Localization Functions

The Quantum Theory of Atoms in Molecules (AIM) provides a method for partitioning the electron density of a molecule into atomic basins. researchgate.net This partitioning allows for the calculation of various atomic properties and the characterization of chemical bonds. In studies of DL-2-Aminobutyric acid, AIM theory has been used to determine binding energies and ellipticity at bond critical points, offering insights into the nature and strength of covalent and non-covalent interactions. researchgate.nettandfonline.com

The Electron Localization Function (ELF) is often used in conjunction with AIM. tandfonline.comwikipedia.org ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a clear visualization of electron pair localization, distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. tandfonline.comwikipedia.org For DL-2-Aminobutyric acid, ELF analysis helps to understand molecular bonding, reactivity, and the degree of electron delocalization. tandfonline.com

Molecular Dynamics Simulations in Peptide and Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.orgnih.gov This technique is particularly valuable for exploring the conformational dynamics of peptides and proteins and their interactions with other molecules. plos.orgnih.gov

For systems involving DL-2-Aminobutyric acid, MD simulations have been employed to explore biomolecular stability and to understand how this non-standard amino acid influences the structure and dynamics of peptides. figshare.com These simulations can reveal how the incorporation of DL-2-Aminobutyric acid affects peptide folding, conformational stability, and interactions with biological targets. plos.orgmdpi.com For instance, MD studies have been used to explain minimal conformational changes observed in a peptide backbone after reaching equilibrium. figshare.com By simulating the behavior of the molecule in a solvated environment, MD provides atomic-level insights into the binding mechanisms and transient interactions that are often difficult to capture with experimental methods alone. plos.orgnih.gov

Conformational Dynamics of Peptides Containing DL-2-Aminobutyric Acid

The inclusion of non-native amino acids like DL-2-aminobutyric acid into peptide chains is a key strategy for developing foldamers and peptidomimetics with novel, predictable three-dimensional structures. researchgate.net The conformational properties of peptides are significantly influenced by the constituent amino acid residues. researchgate.net Computational modeling, particularly molecular dynamics (MD) simulations, is essential for understanding the dynamic behavior and conformational preferences of these modified peptides.

Research on peptides containing α-aminobutyric acid has shown its utility in structural design. For instance, computational models have been developed for cyclic peptides incorporating α-aminobutyric acid, and subsequent crystal structures have confirmed the predicted conformations. researchgate.net In one study, molecular dynamics simulations of DL-2-aminobutyric acid docked with a protein target revealed minimal conformational changes in the peptide backbone after reaching equilibrium. tandfonline.comfigshare.com This suggests that the residue can be incorporated without introducing significant instability.

Furthermore, computational predictions for a mutant human α-defensin 1, which contains an α-aminobutyric acid residue, have shown a very close match to the experimental crystal structure, with a low root-mean-square deviation (RMSD). oup.com The conformational disorder of binding sites in peptides can be crucial for their biological function, and understanding the dynamics of residues like DL-2-aminobutyric acid is key to designing effective integrin-targeting materials and other therapeutics. mit.edu

Free Binding Energy Calculations via Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA)

The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is a widely used computational technique to estimate the free energy of binding between a ligand, such as DL-2-aminobutyric acid, and a macromolecular target, typically a protein. frontiersin.org This approach combines molecular mechanics energy calculations with continuum solvation models to provide insights into molecular recognition processes. frontiersin.orgnih.gov The calculation involves averaging energies over a series of snapshots taken from molecular dynamics simulations of the protein-ligand complex. frontiersin.org

In a computational study involving DL-2-aminobutyric acid and the 1USO protein, molecular docking simulations predicted a binding energy of -4.9 kcal/mol. tandfonline.com Following this, a more rigorous MMPBSA calculation was performed, which yielded an average free binding energy of -23.48 ± 1.72 kcal/mol. tandfonline.com The binding free energy (ΔGbinding) in this method is calculated by taking the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand in their free states. tandfonline.com

Binding Energy of DL-2-Aminobutyric Acid with 1USO Protein

Calculation MethodBinding Energy (kcal/mol)Source
Molecular Docking-4.9 tandfonline.com
MMPBSA-23.48 ± 1.72 tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. tandfonline.comresearchgate.net It calculates the excited state properties, such as excitation energies and oscillator strengths, which correspond to the absorption of light and electronic transitions between molecular orbitals. tandfonline.comresearchgate.net These theoretical calculations are often compared with experimental UV-Vis spectra to validate the computational approach. tandfonline.com

For DL-2-aminobutyric acid, TD-DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to simulate its UV-Vis spectrum in the gas phase and in solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). tandfonline.comtandfonline.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity and stability. tandfonline.com The energy difference between the HOMO and LUMO for DL-2-aminobutyric acid was calculated to be 6.2994 eV, indicating high stability. tandfonline.com The primary electronic transitions in such amino acids are typically attributed to the excitation of an electron from a non-bonding orbital on a carboxylic oxygen atom (nO) to an anti-bonding pi orbital (π*CO) or to Rydberg orbitals. nih.gov

Calculated and Experimental Electronic Transition Data for DL-2-Aminobutyric Acid

MediumParameterCalculated ValueExperimental ValueSource
Gas Phaseλmax (nm)189N/A tandfonline.com
HOMO-LUMO Gap (eV)6.2994N/A tandfonline.com
Methanolλmax (nm)184225 tandfonline.comtandfonline.com
Excitation Energy (eV)6.7388N/A tandfonline.com
DMSOλmax (nm)185N/A tandfonline.com

Vibrational Analysis and Potential Energy Distribution

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a key experimental technique for identifying molecular functional groups and structure. tandfonline.com Computational vibrational analysis, performed using methods like DFT, complements these experiments by providing a theoretical spectrum. tandfonline.com A close match between the calculated and experimental frequencies confirms the reliability of the computational model and allows for a detailed understanding of the molecule's vibrational modes. tandfonline.com

For DL-2-aminobutyric acid, theoretical vibrational frequencies have been calculated using the B3LYP/6-311++G(d,p) level of theory. tandfonline.com A crucial part of this analysis is the Potential Energy Distribution (PED), which is used to assign the calculated vibrational frequencies to specific internal coordinates, such as stretching, bending, or twisting of bonds. tandfonline.comresearchgate.net This detailed assignment clarifies the nature of each vibrational mode. tandfonline.com For example, the asymmetric and symmetric stretching vibrations of the amine (NH₂) group and the stretching of C-H bonds have been calculated and show good agreement with experimental FT-IR data. tandfonline.com

Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for DL-2-Aminobutyric Acid

Vibrational ModeFunctional GroupExperimental FT-IR (cm-1)Calculated B3LYP (cm-1)Source
Asymmetric/Symmetric Stretch-NH₂36113598, 3520 tandfonline.com
Stretch-C-H3065, 2986, 28782978, 2969, 2951, 2928, 2901, 2784 tandfonline.com
In-plane BendH-C-H15291510, 1501, 1483 tandfonline.com

Experimental Spectroscopic Characterization and Advanced Analytical Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups and characterizing the vibrational modes of DL-2-Aminobutyric acid. Experimental spectra are often compared with theoretical spectra calculated using Density Functional Theory (DFT) to achieve a comprehensive assignment of the observed vibrational bands. researchgate.nettandfonline.com

Studies combining experimental FT-IR with DFT calculations, typically using the B3LYP method with a 6-311++G(d,p) basis set, have provided detailed analyses of the compound's fundamental vibrational modes. tandfonline.com The close alignment between the experimental and theoretically predicted spectra confirms the reliability of the computational models in reproducing the molecule's vibrational characteristics. tandfonline.com

Key vibrational modes for DL-2-Aminobutyric acid include the stretching and bending of its various bonds. For instance, the stretching vibrations of the amino group (–NH₂) are typically observed in the range of 3000-3500 cm⁻¹. tandfonline.com In one study, an experimental stretching value for the NH₂ group was recorded at 3611 cm⁻¹, while theoretical calculations placed the symmetric and asymmetric stretches at 3520 cm⁻¹ and 3598 cm⁻¹, respectively. tandfonline.com The bending vibrations for the –NH₂ group have been experimentally observed at 1586 cm⁻¹ and 1306 cm⁻¹. tandfonline.com

The C–H bond stretching vibrations have been experimentally identified at 3065 cm⁻¹, 2986 cm⁻¹, and 2878 cm⁻¹. tandfonline.com Theoretical calculations correspond well with these findings. tandfonline.com Furthermore, Potential Energy Distribution (PED) analysis is often employed to give a detailed understanding of how internal coordinates contribute to each vibrational mode. tandfonline.com For example, the –NH₂ bond stretching is identified as a pure mode with 100% PED. tandfonline.com Infrared spectroscopy has also been instrumental in studying the polymorphic forms of crystalline DL-2-Aminobutyric acid. oup.com

Vibrational ModeExperimental Wavenumber (cm⁻¹) tandfonline.comTheoretical Wavenumber (cm⁻¹) tandfonline.comAssignment
NH₂ Stretch36113598, 3520Asymmetric and Symmetric Stretching
C-H Stretch3065, 2986, 28782978, 2969, 2951, 2928, 2901, 2784Stretching vibrations of methyl and methylene (B1212753) groups
NH₂ Bend1586, 13061652, 1425, 1365, 1305, 1296, 1239Scissoring and Rocking
H-C-H Bend15291510, 1501, 1483In-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the DL-2-Aminobutyric acid molecule. Theoretical analyses of the UV-Vis spectrum are typically performed using Time-Dependent Density Functional Theory (TD-DFT) to understand the nature of these transitions, including charge transfer phenomena. researchgate.nettandfonline.com

Experimental and theoretical studies have been conducted in various solvents, such as methanol (B129727) (MeOH) and dimethyl sulfoxide (B87167) (DMSO), to assess the electronic behavior in different environments. tandfonline.com The experimental UV-Vis spectrum of DL-2-Aminobutyric acid in methanol shows a maximum absorption wavelength (λmax) at 225 nm. tandfonline.com Theoretical calculations using TD-DFT with the B3LYP method and the 6-311++G(d,p) basis set predicted a λmax of 184 nm in methanol, with the discrepancy attributed to solvent effects and the limitations of computational models. tandfonline.com These studies analyze the excitation energy, oscillator strength, and the molecular orbitals involved in the electronic transitions, confirming intramolecular charge transfer. researchgate.nettandfonline.com

UV-Vis spectroscopy also serves as a crucial analytical method for determining thermodynamic properties under specific conditions. Notably, it has been used to measure the ionization constants of DL-2-Aminobutyric acid under hydrothermal conditions by employing thermally stable colorimetric pH indicators. researchgate.netresearchgate.net This technique involves monitoring the absorbance changes of the indicators in a high-temperature, high-pressure flow cell to determine the equilibrium pH of buffer solutions containing the amino acid. researchgate.net

SolventExperimental λmax (nm) tandfonline.comTheoretical λmax (nm) tandfonline.comExcitation Energy (eV) tandfonline.comOscillator Strength (f) tandfonline.com
Methanol2251846.710.134
DMSO-1856.680.141
Gas Phase-1816.830.129

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including DL-2-Aminobutyric acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netchemicalbook.com

The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each atom in the molecular structure. nih.gov Experimental NMR data are often corroborated by computational methods to ensure accurate structural assignment. researchgate.net Advanced two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range connectivity between protons and carbons, further solidifying the structural framework. bmrb.ioweizmann.ac.il

Data for DL-2-Aminobutyric acid are available in public repositories like the Biological Magnetic Resonance Bank (BMRB). bmrb.io For example, in a sample prepared in D₂O, the proton (¹H) on the alpha-carbon (Cα) typically appears as a triplet, while the methylene protons (–CH₂) on the beta-carbon (Cβ) show a multiplet, and the terminal methyl protons (–CH₃) present as a triplet. chemicalbook.com

AtomNucleusTypical Chemical Shift (ppm) in D₂OSignal Multiplicity
Alpha-Proton (α-H)¹H~3.7Triplet
Beta-Protons (β-H₂)¹H~1.9Multiplet/Quintet
Gamma-Protons (γ-H₃)¹H~1.0Triplet
Carboxyl Carbon (COO)¹³C~175-180Singlet
Alpha-Carbon (Cα)¹³C~55-60Singlet
Beta-Carbon (Cβ)¹³C~25-30Singlet
Gamma-Carbon (Cγ)¹³C~10-15Singlet
Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Differential Scanning Calorimetry (DSC) in Polymorphic Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the polymorphic transitions of crystalline solids like DL-2-Aminobutyric acid. oup.com Polymorphism refers to the ability of a compound to exist in more than one crystal structure, and these different forms can have distinct physical properties. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of phase transitions, such as solid-solid transitions, melting, and crystallization. iucr.org

Studies on DL-2-Aminobutyric acid have identified a polymorphic transition from a B-form to an A-form. oup.com This transition was found to occur at 468 K (195 °C). oup.com DSC measurements determined that the heat of this transition is approximately 5 kJ mol⁻¹. oup.comoup.com The rate of this B-A transition was noted to be slow, meaning that the transformation might not be observed at low heating rates in a DSC experiment. oup.com Such investigations are crucial for understanding the thermal stability and behavior of the different crystalline forms of the amino acid. iucr.orgrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.nettandfonline.com By partitioning the crystal electron density into molecular fragments, this technique generates a unique surface for each molecule, which is color-coded to display different properties related to intermolecular contacts.

For DL-2-Aminobutyric acid and related amino acids, Hirshfeld analysis provides detailed insights into the nature and prevalence of hydrogen bonds and other non-covalent interactions that govern the crystal packing. researchgate.netnih.gov The analysis is often presented with 2D "fingerprint plots," which summarize the intermolecular contacts in a scatter plot format. researchgate.netiucr.org

Ionization Constants under Hydrothermal Conditions

The ionization constants (pKa values) of DL-2-Aminobutyric acid, which describe the dissociation of its carboxylic acid group (Ka,COOH) and its protonated amino group (Ka,NH₃⁺), have been determined under hydrothermal conditions. researchgate.netresearchgate.net These data are vital for understanding the behavior of amino acids in high-temperature aqueous environments, relevant to geochemistry and industrial processes.

Using UV-visible spectroscopy with thermally stable pH indicators, researchers have measured the first and second ionization constants at temperatures ranging from 175 to 275 °C at a constant pressure of 10 MPa. researchgate.netresearchgate.net The measurements were conducted in a specialized platinum flow cell with sapphire windows to minimize thermal decomposition of the amino acid during the experiment. researchgate.net

The results were combined with literature data from lower temperatures to develop a comprehensive model describing the temperature dependence of the ionization constants. researchgate.net It was found that the experimental values for the second ionization constant (Ka,NH₃⁺) at high temperatures were consistent with predictions from a functional group additivity model. researchgate.net However, the results for the first ionization constant (Ka,COOH) did not align with the model's predictions, suggesting that nearest-neighbor interactions between the carboxyl and ammonium (B1175870) groups may disrupt the expected additivity relationship at elevated temperatures. researchgate.net

Temperature (°C)log Ka,COOH (First Ionization) researchgate.netlog Ka,NH₃⁺ (Second Ionization) researchgate.net
175-3.69 ± 0.10-8.62 ± 0.04
200-3.83 ± 0.09-8.40 ± 0.04
225-4.01 ± 0.09-8.24 ± 0.04
250-4.24 ± 0.09-8.15 ± 0.04
275-4.52 ± 0.10-8.13 ± 0.04

Biological Roles and Metabolic Pathways of Dl 2 Aminobutyric Acid

Role as a Non-Proteinogenic Amino Acid and Human Metabolite

DL-2-Aminobutyric acid, also known as alpha-aminobutyric acid (AABA), is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids genetically coded for incorporation into proteins. wikipedia.org Despite this, it is a recognized human metabolite found in various biofluids and tissues, including the liver and kidneys. hmdb.ca Its presence in the human body indicates its participation in endogenous metabolic activities. nih.gov As a non-essential amino acid, its primary source is the breakdown of other amino acids, specifically methionine, threonine, and serine. hmdb.ca

The L-enantiomer, L-2-Aminobutyric acid, has been identified in Homo sapiens and other organisms. nih.gov It is structurally an isomer of the well-known neurotransmitter gamma-aminobutyric acid (GABA) and beta-aminobutyric acid (BABA). hmdb.cabiocrates.com While GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, AABA is found in smaller quantities and is of interest for its potential effects on neurotransmission. biocrates.comwikipedia.org

PropertyDescription
Compound Type Non-proteinogenic α-amino acid
Human Metabolite Status Confirmed human metabolite
Primary Endogenous Source Catabolism of methionine, threonine, and serine hmdb.ca
Key Isomers Gamma-aminobutyric acid (GABA), Beta-aminobutyric acid (BABA) biocrates.com
Biological Interest Potential effects on neurotransmission biocrates.com

Involvement in Core Metabolic Pathways

DL-2-Aminobutyric acid is integrated into central metabolic networks, playing a role in the metabolism of sulfur-containing amino acids and keto acids.

Cysteine and Methionine Metabolism

2-Aminobutyric acid is a product of the metabolic pathways of sulfur-containing amino acids, particularly methionine. wikipedia.org Methionine is an essential amino acid in humans that serves as a precursor for the synthesis of cysteine. wikipedia.orgnih.gov The catabolism of methionine generates intermediates that can be converted into 2-aminobutyric acid. hmdb.ca This connection places 2-aminobutyric acid within the broader network of sulfur amino acid metabolism, which is crucial for protein synthesis, methylation reactions, and the production of important metabolites like S-adenosylmethionine (SAM). wikipedia.orgnih.gov

2-Oxocarboxylic Acid Metabolism

The metabolism of 2-aminobutyric acid is directly linked to 2-oxocarboxylic acids, which are key intermediates in many metabolic pathways. researchgate.net Specifically, 2-oxobutanoate (B1229078) (also known as α-ketobutyrate) is the direct keto acid precursor to 2-aminobutyric acid. hmdb.canih.gov 2-Oxobutanoate is a central metabolite derived from the degradation of threonine and methionine. nih.govsamipubco.com The conversion of 2-oxobutanoate to 2-aminobutyric acid is a critical step that connects amino acid metabolism with carbohydrate metabolism and the tricarboxylic acid (TCA) cycle. researchgate.net

Enzymatic Transformations and Biochemical Interconversions

The biosynthesis and interconversion of DL-2-aminobutyric acid are mediated by specific enzymatic reactions, primarily transamination and reductive amination.

Transamination Reactions Involving DL-2-Aminobutyric Acid Precursors

Transamination is a key biochemical reaction for the synthesis of 2-aminobutyric acid. wikipedia.org This process involves the transfer of an amino group from a donor molecule (often another amino acid like glutamate) to the keto acid precursor, 2-oxobutanoate. hmdb.cawikipedia.org This reaction is catalyzed by a class of enzymes called aminotransferases or transaminases. wikipedia.org For instance, studies have shown that alanine (B10760859) transaminases can utilize 2-oxobutanoate as a substrate, suggesting a shared metabolic pathway with alanine synthesis. nih.gov The transamination of 2-oxobutanoate yields L-2-aminobutyric acid, demonstrating a direct enzymatic route for its formation from common metabolic intermediates. acs.org

Reactant 1Reactant 2Enzyme ClassProduct 1Product 2
2-OxobutanoateAmino Acid (e.g., Glutamate)Aminotransferase (Transaminase)L-2-Aminobutyric acidα-Keto acid (e.g., α-Ketoglutarate)

Reductive Amination Mechanisms in Biosynthesis

Reductive amination is another significant enzymatic mechanism for the synthesis of 2-aminobutyric acid. wikipedia.org This process converts a carbonyl group (from a ketone or aldehyde) into an amine through an intermediate imine. wikipedia.org In the context of 2-aminobutyric acid biosynthesis, the starting carbonyl compound is 2-oxobutyric acid. nih.gov

The reaction proceeds in two main steps:

Imine Formation : The carbonyl group of 2-oxobutyric acid reacts with an ammonia (B1221849) source to form an imine intermediate. wikipedia.org

Reduction : The imine is then reduced to form the amine, 2-aminobutyric acid. This reduction step requires a reducing agent, typically a hydride donor like NADH or NADPH in biological systems. researchgate.netnih.gov

Enzymes such as D-amino acid dehydrogenase and leucine (B10760876) dehydrogenase can catalyze this reductive amination step. nih.govgoogle.com For example, a tri-enzymatic system has been developed where L-threonine is first converted to 2-oxobutyric acid, which is then reductively aminated by D-amino acid dehydrogenase to produce D-2-aminobutyric acid with high efficiency. nih.govresearchgate.net This highlights the importance of reductive amination as a key biosynthetic route. wikipedia.org

Specific Enzymes: L-Threonine Deaminase, L-Leucine Dehydrogenase, D-Amino Acid Dehydrogenase, Formate (B1220265) Dehydrogenase

The biosynthesis and metabolism of 2-aminobutyric acid involve several key enzymes that catalyze critical steps in its formation. These enzymes are central to both natural metabolic pathways and engineered biocatalytic systems for the production of this non-natural amino acid.

L-Threonine Deaminase (TD) , also known as threonine ammonia-lyase, plays a pivotal role in initiating the biosynthetic pathway for L-2-aminobutyric acid (L-ABA) from L-threonine. nih.govresearchgate.net This enzyme catalyzes the deamination of L-threonine to produce α-ketobutyrate (2-ketobutyrate or 2-OBA) and ammonia. nih.govwikipedia.org α-Ketobutyrate is a crucial precursor for L-ABA synthesis. nih.gov In engineered microbial systems, the overexpression of the gene encoding L-Threonine Deaminase, such as ilvA from Escherichia coli, is a common strategy to increase the intracellular pool of α-ketobutyrate, thereby driving the metabolic flux towards L-ABA production. nih.gov However, the activity of L-Threonine Deaminase can be subject to feedback inhibition by L-isoleucine, a downstream product of the branched-chain amino acid pathway, which can limit the efficiency of α-ketobutyrate formation. nih.gov

L-Leucine Dehydrogenase (LeuDH) is a key enzyme responsible for the reductive amination of α-ketobutyrate to form L-2-aminobutyric acid. nih.govnih.gov This enzyme, which utilizes NADH as a cofactor, catalyzes the conversion of the keto acid precursor into the desired amino acid. mdpi.com LeuDH has been widely utilized in both in vitro enzymatic synthesis and in vivo microbial production of L-ABA due to its ability to asymmetrically synthesize the chiral amino acid. nih.govresearchgate.net However, a significant challenge in its application is substrate inhibition, where high concentrations of α-ketobutyric acid can impede the enzyme's activity. researchgate.net To overcome this, researchers have focused on identifying robust LeuDH variants with high substrate tolerance and catalytic efficiency. nih.govnih.gov Overexpression of the leuDH gene, for instance from Thermoactinomyces intermedius, in engineered microbial strains is a critical step in enhancing L-ABA production. nih.gov

D-Amino Acid Dehydrogenase (D-AADH) is an enzyme that catalyzes the oxidation of D-amino acids to their corresponding α-keto acids. wikipedia.org While not directly involved in the primary microbial fermentation pathway for L-ABA, it is a crucial component in enzymatic cascade reactions designed for the synthesis of D-2-aminobutyric acid. nih.gov In such a system, D-AADH catalyzes the reductive amination of 2-oxobutyric acid to produce D-2-aminobutyric acid. nih.gov This enzyme often works in conjunction with other enzymes for cofactor regeneration. nih.gov

Table 1: Key Enzymes in 2-Aminobutyric Acid Metabolism and Synthesis

Enzyme Gene Example Source Organism Example Substrate(s) Product(s) Role in 2-ABA Pathway
L-Threonine Deaminase ilvA Escherichia coli L-Threonine α-Ketobutyrate + Ammonia Precursor (α-Ketobutyrate) synthesis. nih.govwikipedia.org
L-Leucine Dehydrogenase leuDH Thermoactinomyces intermedius α-Ketobutyrate + NH₃ + NADH L-2-Aminobutyric Acid + NAD⁺ + H₂O Reductive amination to form L-ABA. nih.govnih.gov
D-Amino Acid Dehydrogenase - - D-Amino Acids + H₂O + Acceptor α-Keto Acids + NH₃ + Reduced Acceptor Synthesis of D-2-aminobutyric acid from α-ketobutyrate. wikipedia.orgnih.gov
Formate Dehydrogenase - Pseudomonas sp. Formate + NAD⁺ CO₂ + NADH Cofactor (NADH) regeneration. nih.govrsc.org

Biosynthetic Pathways and Metabolic Engineering Strategies

The production of L-2-aminobutyric acid, a non-natural amino acid, can be efficiently achieved through microbial fermentation by leveraging and redirecting native metabolic pathways in engineered microorganisms. nih.govnbinno.com This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods. nbinno.comresearchgate.net

Microbial fermentation for L-ABA production is typically based on the metabolic pathway of L-threonine. nih.gov In this strategy, a microorganism, often Escherichia coli, is engineered to overproduce L-threonine. nih.govresearchgate.net The native metabolic network is then expanded by introducing enzymes that convert L-threonine into L-ABA. nih.gov The core of this biosynthetic pathway involves two key enzymatic steps: the deamination of L-threonine to α-ketobutyrate, catalyzed by L-threonine deaminase, followed by the reductive amination of α-ketobutyrate to L-ABA, catalyzed by L-leucine dehydrogenase. nih.gov By optimizing fermentation conditions and employing metabolically engineered strains, significant titers of L-ABA can be achieved. nih.gov

A crucial aspect of metabolic engineering for L-ABA production is the strategic redirection of carbon flux to maximize the synthesis of the target molecule. nih.gov This involves both enhancing the desired biosynthetic pathway and blocking competing pathways that divert key intermediates. nih.govresearchgate.net The primary goal is to channel the metabolic intermediates from central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, towards the L-threonine biosynthetic pathway and subsequently to L-ABA. mdpi.com

To achieve efficient production of L-ABA, specific genetic modifications are introduced into the microbial host. These modifications are designed to optimize the biosynthetic pathway and redirect metabolic flux.

rhtA deletion: The rhtA gene in E. coli encodes a threonine efflux protein. nih.gov Deleting this gene reduces the secretion of L-threonine out of the cell, thereby increasing its intracellular availability for conversion to α-ketobutyrate and subsequently to L-ABA. nih.gov Studies have shown that the deletion of rhtA leads to a significant increase in L-ABA concentration. nih.gov

ilvIH deletion: The ilvIH genes encode acetohydroxy acid synthase, an enzyme that catalyzes the first step in the biosynthesis of L-isoleucine from α-ketobutyrate. nih.gov By deleting ilvIH, the competing pathway that consumes α-ketobutyrate is blocked, thus directing more of this crucial precursor towards the synthesis of L-ABA. nih.govresearchgate.net This genetic modification has been shown to increase the titer of L-ABA. nih.gov

ilvA overexpression: The ilvA gene encodes L-threonine deaminase, the enzyme that converts L-threonine to α-ketobutyrate. nih.gov Overexpressing this gene is a key strategy to enhance the conversion of the L-threonine precursor into the α-ketobutyrate intermediate, thereby increasing the carbon flux towards L-ABA. nih.govresearchgate.net

leuDH overexpression: The leuDH gene encodes L-leucine dehydrogenase, which catalyzes the final step of L-ABA synthesis from α-ketobutyrate. nih.gov Co-overexpression of leuDH with ilvA is essential to efficiently convert the accumulating α-ketobutyrate into the final product, L-ABA. nih.govresearchgate.net The choice of the leuDH gene, often from a different organism like Thermoactinomyces intermedius, is critical for high catalytic activity. nih.gov

By combining these genetic modifications, engineered strains of E. coli have been developed that can produce high titers of L-ABA from glucose through fed-batch fermentation. nih.gov

Table 2: Impact of Genetic Modifications on L-2-Aminobutyric Acid Production

Genetic Modification Gene(s) Function of Gene Product Effect of Modification on L-ABA Pathway
Deletion rhtA L-Threonine efflux protein Increases intracellular L-threonine availability. nih.gov
Deletion ilvIH Acetohydroxy acid synthase Blocks competing L-isoleucine pathway, increasing α-ketobutyrate pool. nih.gov
Overexpression ilvA L-Threonine deaminase Enhances conversion of L-threonine to α-ketobutyrate. nih.gov
Overexpression leuDH L-Leucine dehydrogenase Increases conversion of α-ketobutyrate to L-2-aminobutyric acid. nih.gov

Stereochemical Considerations and Biological Implications

Enantiomeric Forms: L-2-Aminobutyric Acid and D-2-Aminobutyric Acid

L-2-Aminobutyric acid and D-2-aminobutyric acid are the two enantiomeric forms of 2-aminobutyric acid. researchgate.netgoogle.comwikipedia.org They share the same chemical formula, C4H9NO2, and molecular weight. biosynth.comnih.gov However, their atoms are arranged differently in space, resulting in distinct optical properties.

L-2-Aminobutyric acid , also known as (S)-2-aminobutanoic acid, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. nih.govchemicalbook.com It has been identified as a human metabolite and is involved in the biosynthesis of nonribosomal peptides. nih.govchemicalbook.com This enantiomer is a key intermediate in the synthesis of pharmaceuticals like the antiepileptic drug levetiracetam (B1674943) and the antituberculosis agent ethambutol. researchgate.netcaymanchem.com It also plays a role in the γ-glutamyl cycle, which regulates the biosynthesis of glutathione (B108866). chemicalbook.com In conditions of oxidative stress, L-2-aminobutyric acid is a precursor for ophthalmic acid.

D-2-Aminobutyric acid , or (R)-2-aminobutanoic acid, is also a non-proteinogenic amino acid. ontosight.ai It is of interest in biochemical and pharmaceutical research due to its unique properties. ontosight.ai This isomer can act as an antiplatelet agent and is a substrate for the enzyme D-amino acid oxidase. biosynth.commedchemexpress.com It is used as a building block in the synthesis of pharmaceuticals and peptides. ontosight.ai

Comparison of L- and D-2-Aminobutyric Acid
PropertyL-2-Aminobutyric AcidD-2-Aminobutyric Acid
Synonyms(S)-2-Aminobutanoic acid, L-Homoalanine nih.govcaymanchem.com(R)-2-aminobutanoic acid ontosight.ai
Biological RolePrecursor for pharmaceuticals (e.g., levetiracetam, ethambutol), involved in glutathione biosynthesis, precursor for ophthalmic acid. researchgate.netcaymanchem.comAntiplatelet agent, substrate for D-amino acid oxidase, building block for pharmaceuticals. biosynth.comontosight.aimedchemexpress.com
Natural OccurrenceHuman metabolite. nih.govSynthesized in the laboratory, not one of the 20 standard amino acids. ontosight.ai

Enantioselective Synthesis and Biotechnological Production

Due to the distinct biological roles of each enantiomer, methods for their selective synthesis, known as enantioselective synthesis, are crucial. Both chemical and biotechnological approaches have been developed to produce optically pure L- and D-2-aminobutyric acid.

Chemical methods for preparing L-2-aminobutyric acid often involve the resolution of a racemic mixture of DL-2-aminobutyric acid. One such method uses D-tartaric acid in the presence of an aromatic aldehyde catalyst to selectively react with the L-enantiomer, allowing for its separation. google.com Another approach involves the selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme. google.com

Biotechnological production methods are gaining attention as they are often more environmentally friendly. researchgate.net For L-2-aminobutyric acid, this includes the use of enzymes like transaminases or dehydrogenases to convert α-ketobutyric acid. researchgate.netnih.gov Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has also been successful. researchgate.netnih.govnih.govresearchgate.net For instance, engineered E. coli strains have been developed to produce L-2-aminobutyric acid from L-threonine. researchgate.netnih.gov

The synthesis of D-2-aminobutyric acid can also be achieved through biotechnological means. A tri-enzymatic system using L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, and formate (B1220265) dehydrogenase has been developed to produce D-2-aminobutyric acid from L-threonine with high purity. nih.gov Additionally, microorganisms like Pseudomonas hydantoinophilum can asymmetrically hydrolyze 5-ethylhydantoin (B101458) to produce D-2-aminobutyric acid. google.com

Enantioselective Synthesis and Production Methods
EnantiomerMethodDescriptionKey Enzymes/Reagents
L-2-Aminobutyric AcidChemical ResolutionSeparation of L-enantiomer from a racemic mixture. google.comD-tartaric acid, aromatic aldehydes. google.com
Biotechnological ProductionEnzymatic conversion of precursors or fermentation using engineered microorganisms. researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netTransaminases, dehydrogenases, L-threonine deaminase. researchgate.netnih.govnih.gov
D-2-Aminobutyric AcidBiotechnological ProductionEnzymatic cascade reaction from L-threonine. nih.govL-threonine ammonia lyase, D-amino acid dehydrogenase, formate dehydrogenase. nih.gov
Microbial HydrolysisAsymmetric hydrolysis of a precursor molecule. google.comPseudomonas hydantoinophilum. google.com

Stereospecific Interactions in Biological Systems

The different three-dimensional structures of L- and D-2-aminobutyric acid lead to stereospecific interactions within biological systems. This means that one enantiomer may interact differently with enzymes, receptors, and other chiral molecules in the body compared to its mirror image. mdpi.com

The biological activity of many compounds is dependent on their stereochemistry. mdpi.com For example, L-2-aminobutyric acid is a substrate for enzymes in the γ-glutamyl cycle, which is involved in the production of the antioxidant glutathione. chemicalbook.com It can also inhibit the production of nitric oxide in macrophages. caymanchem.com In the context of eye health, elevated levels of L-2-aminobutyric acid have been observed in conditions of oxidative stress, where it is used to synthesize ophthalmic acid. wikipedia.orgnih.gov

Conversely, D-2-aminobutyric acid is recognized as a substrate by D-amino acid oxidase, an enzyme that specifically metabolizes D-amino acids. medchemexpress.com The presence of D-amino acids and enzymes that act on them in biological systems highlights the importance of stereochemistry in metabolic pathways. acs.org The ability of D-2-aminobutyric acid to act as an antiplatelet agent further demonstrates its distinct biological profile compared to its L-enantiomer. biosynth.com

The stereospecificity of these interactions is fundamental to drug development and understanding metabolic processes. The use of a single, pure enantiomer in pharmaceuticals can lead to greater efficacy and safety, as the other enantiomer may be inactive or even cause undesirable side effects. mdpi.com

Applications and Translational Research of Dl 2 Aminobutyric Acid

Building Block in Pharmaceutical Synthesis

DL-2-Aminobutyric acid, and particularly its chiral enantiomer (S)-2-Aminobutyric acid, is a pivotal intermediate in the synthesis of several key pharmaceutical drugs. Its structural properties make it an ideal precursor for creating complex chiral molecules with specific therapeutic activities.

The enantiomerically pure form of 2-aminobutyric acid is a crucial component in the synthesis of significant antiepileptic and anti-tuberculosis medications. sigmaaldrich.comnih.gov

Levetiracetam (B1674943) and Brivaracetam: (S)-2-Aminobutyric acid is a key chiral precursor for the synthesis of the novel antiepileptic drugs Levetiracetam and its analogue, Brivaracetam. sigmaaldrich.comnih.govmdpi.com A common synthetic route involves using (S)-2-aminobutyramide, derived from (S)-2-aminobutyric acid, as the essential chiral building block to construct the final drug molecule. mdpi.com The demand for L(+)-2-Aminobutyric acid for Levetiracetam production is substantial, particularly as generic versions of the drug become more widely available. nih.gov

Ethambutol: This compound is also a critical precursor for the synthesis of the antibacterial and anti-tuberculosis drug ethambutol hydrochloride. nih.govyoutube.com The synthesis involves the reduction of L-2-aminobutyric acid or its esters to produce the chiral intermediate (+)-2-aminobutanol. youtube.com This intermediate is then reacted with 1,2-dichloroethane to yield ethambutol. youtube.com The use of this specific chiral precursor is essential for the drug's therapeutic efficacy. sigmaaldrich.com

Chiral DrugTherapeutic ClassRole of 2-Aminobutyric Acid
Levetiracetam AntiepilepticKey chiral precursor ((S)-enantiomer) sigmaaldrich.comnih.gov
Brivaracetam AntiepilepticChiral building block ((S)-enantiomer) sigmaaldrich.commdpi.com
Ethambutol Anti-tuberculosisPrecursor to the chiral intermediate (S)-2-aminobutanol nih.govyoutube.com

DL-2-Aminobutyric acid is utilized in the field of peptide chemistry. It is commonly employed in the solution-phase synthesis of peptides, where it can be incorporated into peptide chains. laboratoriumdiscounter.nl As a non-natural amino acid, its L-isomer, L-α-Aminobutyric acid, is sometimes used as a substitute for alanine (B10760859) in research focused on understanding peptide structure and function. mdpi.com

Role in Biotechnology for Biologically Active Compound Production

Biotechnological methods are increasingly being employed to produce enantiomerically pure 2-aminobutyric acid, offering a more sustainable alternative to traditional chemical synthesis. nih.gov Researchers have successfully engineered pathways in microorganisms like Saccharomyces cerevisiae (baker's yeast) for the biosynthetic production of (S)-2-aminobutyric acid from the endogenous amino acid L-threonine. sigmaaldrich.comnih.gov This "green synthesis" approach involves heterologous enzymatic steps to convert L-threonine into the desired product. sigmaaldrich.comnih.govnih.gov Such biocatalytic methods are valued for their high efficiency, strong specificity, and reduced environmental impact compared to chemical resolution techniques. nih.gov

Research Chemical Utility and Reference Material Applications

DL-2-Aminobutyric acid serves as a standard in analytical and research settings. It is available as a traceable reference material, calibrated by metrology institutes such as the National Institute of Advanced Industrial Science and Technology (NMIJ) of Japan. frontiersin.org This ensures its suitability for use in quantitative and compositional amino acid analysis. Furthermore, it is sold as an analytical standard for various research applications. researchgate.net Its inclusion in chemical databases like the NIST Chemistry WebBook underscores its role as a well-characterized compound for scientific reference. mdpi.com

Investigation in Caries Removal Agents (N-monochloro-DL-2-aminobutyric acid)

A derivative, N-monochloro-DL-2-aminobutyric acid (NMAB), was the active ingredient in a chemomechanical caries removal system known as Caridex. labproinc.com This technique aimed to selectively remove carious (decayed) dentin while preserving healthy tooth structure. labproinc.com The proposed mechanism of action involved the chlorination of partially degraded collagen within the dental lesion. labproinc.com However, the clinical efficacy of this agent has been debated. An in-vitro study comparing the chemical efficacy of N-monochloro-DL-2-aminobutyrate (GK-101E) with water for caries removal found no statistically significant difference between the two in terms of the force, number of strokes, or time required for excavation. Another study noted that while the dentin remaining after treatment was clinically sound, the superficial layer showed a slightly reduced mineral content, though it was not significantly different from the underlying healthy dentine.

Potential as an Antiplatelet Agent and Antioxidant

Based on the available search results, there is no direct scientific evidence to support the potential of DL-2-Aminobutyric acid as an antiplatelet agent or an antioxidant. Studies on these properties have been conducted on other isomers, such as Gamma-aminobutyric acid (GABA), but the findings are not applicable to the DL-2-aminobutyric acid compound.

Inhibition of Protease Activity and Antibacterial Properties

DL-2-aminobutyric acid belongs to a class of molecules known as non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code but can exhibit significant biological activities. nih.gov NPAAs are recognized for their potential as antimicrobial agents, often acting as structural analogs of intermediates in microbial metabolic pathways. nih.gov Their incorporation into peptides can lead to enhanced antimicrobial efficacy and stability. nih.gov

The antimicrobial potential of amino acid derivatives stems from their ability to target enzymes essential for microbial survival, such as those involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov For instance, certain amino acid analogs can act as inhibitors of proteases, which are enzymes that cleave peptide bonds in proteins. scbt.com Protease inhibitors are a well-established class of therapeutic agents, particularly in antiviral therapies, where they block the processing of viral proteins necessary for replication. wikipedia.org While specific studies detailing the direct protease inhibition or broad-spectrum antibacterial activity of DL-2-aminobutyric acid are not extensively documented in the available literature, the broader class of non-proteinogenic amino acids is a focal point of research for developing new antimicrobial peptides (AMPs). mdpi.comrsc.org The modification of AMPs with NPAAs can enhance their structural stability and resistance to degradation by digestive enzymes, thereby improving their therapeutic potential. mdpi.com

Compatibility with Ribosomal Elongation of Peptide Synthesis (related to 2-aminoisobutyric acid)

The ribosome is the cellular machinery responsible for protein synthesis, polymerizing standard amino acids according to an mRNA template. researchgate.net However, the field of synthetic biology has explored the incorporation of non-standard or non-proteinogenic amino acids (NPAAs) to create peptides and proteins with novel properties. nih.gov This process, known as genetic code reprogramming, allows for the ribosomal incorporation of various NPAAs, including α,α-disubstituted amino acids. nih.govacs.org

A close structural analog of 2-aminobutyric acid is 2-aminoisobutyric acid (Aib), an α,α-disubstituted amino acid. wikipedia.org Research has shown that Aib is compatible with ribosomal elongation of peptide synthesis. wikipedia.org Specialized techniques, such as using engineered tRNA and enzymes or cell-free translation systems, have facilitated the successful incorporation of Aib into growing peptide chains. wikipedia.orgasm.org

The primary challenge with incorporating α,α-disubstituted amino acids like Aib, and by extension 2-aminobutyric acid, into peptides via ribosomal synthesis is steric hindrance. nih.govresearchgate.net The presence of two substituents on the α-carbon can make it difficult to form a peptide bond with the incoming amino acid. researchgate.net Despite this, methods have been developed to overcome these challenges, demonstrating that the ribosomal machinery can accommodate such modifications. nih.gov The ability to incorporate these amino acids opens up possibilities for creating synthetic peptides with unique structures, such as induced helices, a known characteristic of Aib-containing peptides. wikipedia.org

The successful ribosomal incorporation of Aib suggests that other α-substituted amino acids, like 2-aminobutyric acid, could also be compatible, although specific efficiency may vary. This compatibility is crucial for the in vitro synthesis of unnatural peptide libraries, which can be screened for novel functions. acs.org The table below summarizes key aspects of incorporating these non-proteinogenic amino acids.

Feature2-Aminoisobutyric acid (Aib)DL-2-Aminobutyric acid
Type α,α-disubstituted amino acidα-monosubstituted amino acid
Natural Occurrence Rare in nature; found in some fungal antibiotics and meteorites. wikipedia.orgIsomer of a non-natural amino acid.
Key Structural Feature Gem-dimethyl group at the α-carbon. wikipedia.orgEthyl group at the α-carbon.
Ribosomal Incorporation Demonstrated to be compatible with ribosomal peptide synthesis using specialized cell-free systems and engineered tRNAs. wikipedia.orgCompatibility is inferred from related non-proteinogenic amino acids, but specific research is less documented.
Challenges in Synthesis Steric hindrance from the α,α-disubstituted carbon can impede peptide bond formation. researchgate.netLess steric hindrance than Aib, but still presents a modification to the natural substrate.
Impact on Peptide Structure Acts as a strong helix inducer in peptides. wikipedia.orgUsed as a substitute for alanine in studies of peptide function.

Future Research Directions and Unexplored Avenues

Advanced Computational Modeling for Complex Biological Systems

The application of advanced computational modeling is set to revolutionize our understanding of DL-2-aminobutyric acid's behavior in complex biological systems. Theoretical analyses using methods like Density Functional Theory (DFT) have already provided significant insights into the molecular structure and properties of this compound. tandfonline.com Future research will likely expand on these foundations, employing more sophisticated simulations to predict its interactions with biological macromolecules and its effects on cellular processes.

Molecular dynamics simulations, for instance, can offer a dynamic view of how DL-2-aminobutyric acid interacts with proteins and other biological targets. tandfonline.com These simulations can help in understanding the conformational changes that occur upon binding and the energetic factors that drive these interactions. Such information is invaluable for drug design and for understanding the compound's mechanism of action at a molecular level. Furthermore, quantum chemical studies can be employed to investigate the electronic properties of DL-2-aminobutyric acid and its derivatives, providing a deeper understanding of their reactivity and potential for chemical modifications.

Computational MethodApplication in DL-2-Aminobutyric Acid ResearchPotential Insights
Density Functional Theory (DFT)Calculation of molecular structure, vibrational frequencies, and electronic properties. tandfonline.comAccurate prediction of molecular geometry and reactivity.
Molecular DockingPrediction of binding modes and affinities with biological targets. tandfonline.comIdentification of potential protein targets and understanding of binding interactions.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of DL-2-aminobutyric acid in biological environments. tandfonline.comUnderstanding of conformational changes, binding pathways, and interaction stability.
Quantum ChemistryInvestigation of electronic structure and reaction mechanisms.Insights into chemical reactivity and the design of new derivatives.

Novel Biotechnological Approaches for Enhanced Production

While chemical synthesis methods for DL-2-aminobutyric acid are well-established, there is a growing interest in developing novel biotechnological approaches for its production. These methods offer the potential for more sustainable and cost-effective manufacturing processes. A significant focus of current research is on the enzymatic synthesis of specific enantiomers of 2-aminobutyric acid, which can then be used to produce the racemic DL-form.

One promising approach involves the use of enzymes such as threonine deaminase and leucine (B10760876) dehydrogenase to convert readily available precursors like L-threonine into 2-ketobutyrate, which is then aminated to form 2-aminobutyric acid. researchgate.netgoogle.comresearchgate.net Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae is another active area of research. nih.govnih.gov By modifying the metabolic pathways of these organisms, it is possible to enhance the production of 2-aminobutyric acid from simple carbon sources. Future research will likely focus on optimizing these engineered strains and developing efficient fermentation and downstream processing technologies.

Biotechnological ApproachKey Enzymes/MicroorganismsDescription
Enzymatic SynthesisThreonine deaminase, Leucine dehydrogenase, ω-Transaminases. researchgate.netnih.govUses isolated enzymes to catalyze the conversion of precursors to 2-aminobutyric acid.
Whole-Cell BiocatalysisEngineered Escherichia coli, Saccharomyces cerevisiae. nih.govnih.govUtilizes metabolically engineered microorganisms for the production of 2-aminobutyric acid.
Kinetic ResolutionAcylases, Amidases. nih.govEmploys enzymes to selectively convert one enantiomer of a racemic mixture, allowing for the separation of the other.

Elucidation of Broader Biological Networks and Regulatory Mechanisms

A crucial area for future research is the elucidation of the broader biological networks and regulatory mechanisms in which DL-2-aminobutyric acid participates. While the roles of other aminobutyric acid isomers, such as gamma-aminobutyric acid (GABA), as neurotransmitters are well-documented, the biological functions of DL-2-aminobutyric acid are less understood. wikipedia.orgmdpi.comdrugbank.com

Recent studies have begun to shed light on the potential roles of α-aminobutyric acid in various physiological processes. For instance, it has been shown to be involved in the metabolic reprogramming of macrophages and to constrain inflammatory diseases. nih.gov It is also a known metabolite of the anti-tuberculosis drug ethambutol. researchgate.net Future research will need to employ systems biology approaches, such as metabolomics and proteomics, to identify the metabolic pathways and signaling cascades that are influenced by DL-2-aminobutyric acid. Understanding these networks will be key to unraveling its physiological significance and its potential as a therapeutic agent or biomarker.

Potential Biological RoleAssociated Pathways and MechanismsResearch Focus
Metabolic RegulationAmino acid metabolism, Krebs cycle.Investigating its impact on cellular energy metabolism and nutrient sensing pathways.
Inflammatory ResponseMacrophage polarization, cytokine production. nih.govElucidating its mechanism of action in modulating immune cell function.
Cellular SignalingPotential interactions with receptors and signaling proteins.Identifying specific signaling pathways affected by DL-2-aminobutyric acid.
Biomarker of DiseaseAlterations in its levels in pathological conditions.Exploring its potential as a diagnostic or prognostic marker for various diseases.

Development of Derivatization Strategies for Specific Biomedical Applications

The development of derivatization strategies for DL-2-aminobutyric acid is a promising avenue for creating new molecules with specific biomedical applications. The presence of both an amino and a carboxylic acid group makes it a versatile scaffold for chemical modification. These modifications can be used to enhance its therapeutic properties, improve its pharmacokinetic profile, or create probes for studying its biological functions.

DL-2-aminobutyric acid is already used in the synthesis of various bioactive molecules and as an intermediate in medicinal chemistry. guidechem.com For example, it is a precursor for the synthesis of drugs like levetiracetam (B1674943) and ethambutol. nih.gov Future research in this area will likely focus on the design and synthesis of novel derivatives with improved efficacy and selectivity for specific biological targets. This could involve the modification of the side chain to create analogs with altered steric or electronic properties, or the conjugation of DL-2-aminobutyric acid to other molecules to create targeted drug delivery systems or imaging agents.

Derivatization StrategyPotential ApplicationExample
N-AcylationCreation of prodrugs, modification of biological activity.Synthesis of N-acyl-2-aminobutyric acid derivatives.
EsterificationImprovement of cell permeability, creation of prodrugs.Synthesis of 2-aminobutyric acid esters.
AmidationPeptide synthesis, creation of bioactive amides. sigmaaldrich.comIncorporation into peptide chains or synthesis of 2-aminobutyramides. google.com
Side-Chain ModificationDevelopment of analogs with altered biological activity.Synthesis of substituted 2-aminobutyric acid derivatives.

Q & A

Q. What are the standard methods for determining the purity of DL-2-Aminobutyric acid in research settings?

The purity of DL-2-Aminobutyric acid is typically assessed using hydrochloric acid (HClO₄) titration and nuclear magnetic resonance (1H-NMR) . HClO₄ titration quantifies free amino groups, while NMR confirms structural integrity and identifies impurities. For example, a Certificate of Analysis (COA) for a batch with 99% purity validated these methods, with NMR spectra matching the expected molecular structure . High-performance liquid chromatography (HPLC) is also employed for enantiomeric resolution, particularly when distinguishing D- and L-isoforms .

Q. How should DL-2-Aminobutyric acid be safely stored and handled in laboratory environments?

  • Storage : Keep the compound in a sealed container at room temperature (10–30°C) away from moisture and oxidizers .
  • Handling : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid dust inhalation. In case of skin contact, wash immediately with soap and water .
  • Waste disposal : Collect contaminated materials in designated containers and avoid release into waterways due to potential environmental hazards .

Q. What are the key physical and chemical properties of DL-2-Aminobutyric acid relevant to experimental design?

PropertyValueReference
Molecular formulaC₄H₉NO₂
Molecular weight103.12 g/mol
Melting point291°C (decomposition)
Solubility in water210 g/L at 25°C
LogP (octanol/water)-2.5 (calculated)

These properties influence solubility in buffer systems, stability during heating, and compatibility with organic solvents in peptide synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for DL-2-Aminobutyric acid across different studies?

Discrepancies in solubility data (e.g., 210 g/L at 25°C vs. 166.5 g/L in older studies) may arise from differences in purity grades , temperature control , or crystallization history . To address this:

  • Standardize protocols : Use reagent-grade material (≥97–99% purity) and calibrate temperature-controlled systems .
  • Validate via titration : Confirm solubility by saturating aqueous solutions and quantifying undissolved residue gravimetrically .
  • Cross-reference datasets : Compare results with peer-reviewed databases like the Handbook of Aqueous Solubility Data .

Q. What are the optimal conditions for incorporating DL-2-Aminobutyric acid into peptide synthesis protocols?

DL-2-Aminobutyric acid is used in solution-phase peptide synthesis due to its non-polar side chain. Key parameters include:

  • Activation : Employ carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP to enhance coupling efficiency .
  • Temperature : Maintain reactions at 0–4°C to minimize racemization during activation .
  • Purification : Use reverse-phase HPLC with a C18 column and 0.1% TFA/acetonitrile gradient to isolate peptides .

Q. How can enzymatic methods improve the synthesis of enantiomerically pure DL-2-Aminobutyric acid derivatives?

Enzymatic resolution using L-threonine dehydrogenase (L-TD) and leucine dehydrogenase (L-LeuDH) enables stereoselective synthesis:

Substrate preparation : Dissolve DL-2-Aminobutyric acid in phosphate buffer (pH 8.0) with NAD⁺ and pyridoxal phosphate (PLP) as cofactors .

Reaction conditions : Incubate at 35°C with continuous stirring (240 rpm) for 16–20 hours .

Analysis : Monitor conversion via HPLC with a chiral column (e.g., Chirobiotic T) to quantify D- and L-isoforms .

Q. What analytical strategies address stability issues of DL-2-Aminobutyric acid under high-temperature conditions?

DL-2-Aminobutyric acid decomposes above 291°C, but thermal stability in aqueous solutions can be assessed via:

  • Thermogravimetric analysis (TGA) : Measure mass loss at 5°C/min under nitrogen .
  • pH stability studies : Test degradation kinetics in buffers (pH 2–12) at 37°C over 72 hours .
  • LC-MS identification : Characterize degradation products (e.g., ammonia or butyric acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.